2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide (NaOMe) and xylene .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency and safety. For example, the synthesis of similar compounds has been successfully achieved through sequential flow operations, significantly reducing the total reaction time compared to traditional batch procedures .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can form different ring structures through intramolecular cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide (NaOMe), xylene, and other nucleophiles. Reaction conditions often involve high temperatures and prolonged reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophile-induced rearrangement can lead to the formation of various pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a tankyrase inhibitor, stearoyl CoA desaturase inhibitor, and Eg5 inhibitor. These activities make it a valuable candidate for drug discovery and development.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other biologically active molecules, contributing to the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, the compound binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes such as Wnt signaling . The compound’s structure allows it to interact with various enzymes and receptors, modulating their functions and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one include:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of an amino group at the 2-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C6H5BrN4O |
---|---|
Molekulargewicht |
229.03 g/mol |
IUPAC-Name |
2-amino-6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H5BrN4O/c7-3-1-4-5(12)9-6(8)10-11(4)2-3/h1-2H,(H3,8,9,10,12) |
InChI-Schlüssel |
OCDJWIMXKMQDLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=O)NC(=NN2C=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.